molecular formula C13H13NO3S B13848545 5-(Methylsulfonyl)-2-phenoxyaniline

5-(Methylsulfonyl)-2-phenoxyaniline

Cat. No.: B13848545
M. Wt: 263.31 g/mol
InChI Key: XHIZLBDOKHVVES-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-2-phenoxyaniline is an organic compound characterized by the presence of a methylsulfonyl group attached to an aniline ring, which is further substituted with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of 5-(Methylsulfonyl)-2-phenoxyaniline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-2-phenoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

5-(Methylsulfonyl)-2-phenoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-2-phenoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfonyl)-2-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

5-methylsulfonyl-2-phenoxyaniline

InChI

InChI=1S/C13H13NO3S/c1-18(15,16)11-7-8-13(12(14)9-11)17-10-5-3-2-4-6-10/h2-9H,14H2,1H3

InChI Key

XHIZLBDOKHVVES-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)N

Origin of Product

United States

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